REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][N:14]([CH3:17])[N:15]=O.[F:18][C:19]1[CH:26]=[CH:25][CH:24]=[CH:23][C:20]=1[C:21]#[N:22]>C1COCC1>[F:18][C:19]1[CH:26]=[CH:25][CH:24]=[CH:23][C:20]=1[C:21]1[N:22]=[N:15][N:14]([CH3:17])[CH:13]=1
|
Name
|
|
Quantity
|
193.13 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
759.617 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
134.57 g
|
Type
|
reactant
|
Smiles
|
CN(N=O)C
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=CC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
stirred for 90 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of 30 min.
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
of 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred at −78° C. (internal temp. −70° C.) for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Then cooling bath
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The above reaction mass
|
Type
|
CUSTOM
|
Details
|
was slowly quenched with saturated solution of ammonium chloride (2000 ml) at room temperature
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane (5×2000 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford crude mass (170.0 g, 116.21% mass balance)
|
Type
|
CUSTOM
|
Details
|
It was purified by gravity column
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)C=1N=NN(C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64.52 g | |
YIELD: PERCENTYIELD | 44.1% | |
YIELD: CALCULATEDPERCENTYIELD | 44.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |